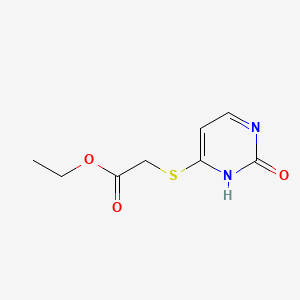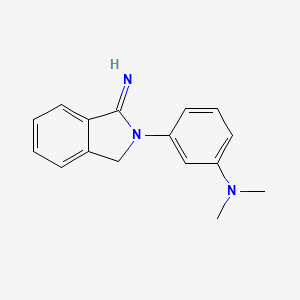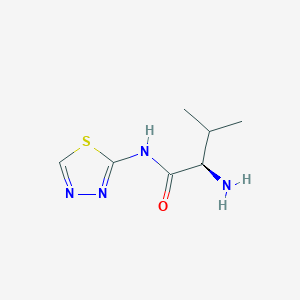![molecular formula C12H13NO3S B12921468 5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89660-81-1](/img/structure/B12921468.png)
5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((4-Methoxybenzyl)thio)methyl)isoxazol-3(2H)-one is an organic compound that features a unique combination of functional groups, including an isoxazole ring, a methoxybenzyl group, and a thioether linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Methoxybenzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkene.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the isoxazole derivative with 4-methoxybenzylthiol under basic conditions.
Final Assembly: The final compound is obtained by coupling the intermediate with a suitable electrophile, such as a halomethyl ketone, under appropriate conditions.
Industrial Production Methods
Industrial production of 5-(((4-Methoxybenzyl)thio)methyl)isoxazol-3(2H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Methoxybenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoxazole ring can be reduced to an isoxazoline or isoxazolidine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Isoxazolines, isoxazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(((4-Methoxybenzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(((4-Methoxybenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity may be attributed to its ability to:
Inhibit Enzymes: The thioether and isoxazole moieties can interact with enzyme active sites, leading to inhibition.
Modulate Receptors: The compound may bind to and modulate the activity of certain receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
- (4-Methoxybenzyl)isoxazol-3-amine
Uniqueness
5-(((4-Methoxybenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
89660-81-1 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C12H13NO3S/c1-15-10-4-2-9(3-5-10)7-17-8-11-6-12(14)13-16-11/h2-6H,7-8H2,1H3,(H,13,14) |
InChI Key |
KNDJKAXHPRSKBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC2=CC(=O)NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


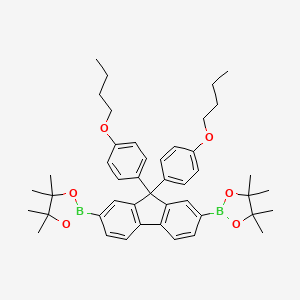
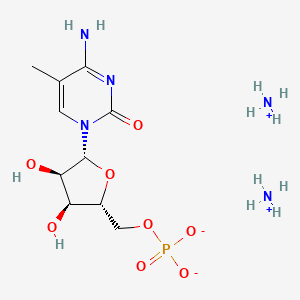
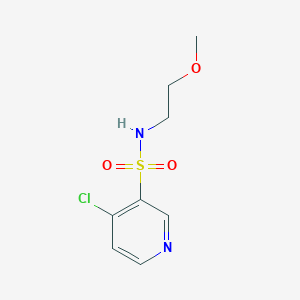
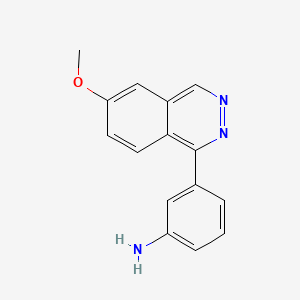
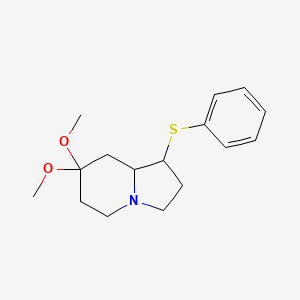
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
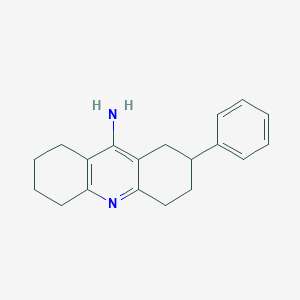
![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
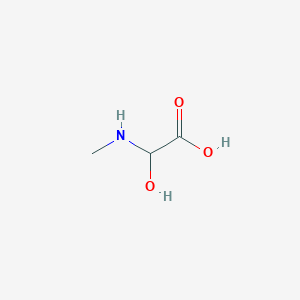
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
